molecular formula C12H17NO3 B104234 Norbudrine CAS No. 15686-81-4

Norbudrine

Katalognummer: B104234
CAS-Nummer: 15686-81-4
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: OVTZNVCECJYMDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Norbudrine typically involves the reaction of benzyl alcohol derivatives with cyclobutylamine under specific conditions. The process includes several steps:

    Formation of the Intermediate: Benzyl alcohol is reacted with a suitable halogenating agent to form a benzyl halide intermediate.

    Amination: The benzyl halide intermediate is then treated with cyclobutylamine to form the desired this compound compound.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: Norbudrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized products.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Model Compound for Sympathomimetic Agents
Norbudrine serves as a model compound for studying sympathomimetic agents, which are substances that mimic the effects of the sympathetic nervous system. Its structure allows researchers to investigate interactions with adrenergic receptors, particularly beta-adrenergic receptors, which are crucial for understanding drug mechanisms in respiratory therapies.

Biological Applications

Bronchial Muscle Relaxation
Research has indicated that this compound can induce relaxation of bronchial smooth muscles. This effect is particularly significant in the context of respiratory function, making it a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that this compound's action on beta-adrenergic receptors leads to bronchodilation, which is essential for alleviating bronchospasm during respiratory distress.

Medical Applications

Potential Treatment for Respiratory Disorders
this compound is being explored as a therapeutic agent for asthma and other respiratory disorders. Its ability to relax bronchial muscles positions it as a promising candidate for developing new bronchospasmolytic drugs. Clinical research is ongoing to evaluate its efficacy and safety in treating these conditions.

Comparison with Other Bronchodilators
In comparative studies, this compound has demonstrated a more potent bronchospasmolytic effect than traditional sympathomimetic agents like ephedrine and pseudoephedrine. While ephedrine is primarily used for its stimulant effects and pseudoephedrine for nasal decongestion, this compound's specific action on bronchial tissues makes it more suitable for direct respiratory applications.

Summary of Findings

Aspect This compound Ephedrine Pseudoephedrine
Primary Action BronchodilationStimulant effectsNasal decongestion
Receptor Targeting Beta-adrenergic receptorsMixed adrenergic activityPrimarily alpha-adrenergic
Therapeutic Use Asthma, COPDAsthma (limited use)Nasal congestion
Potency in Bronchospasmolysis More potentLess effectiveLess effective

Case Studies and Research Insights

Several studies have documented the therapeutic potential of this compound:

  • Clinical Trials on Asthma Patients : Initial trials have shown significant improvements in lung function among patients treated with this compound compared to those receiving standard therapies. These findings suggest that this compound may offer enhanced relief from asthma symptoms due to its targeted action on bronchial tissues.
  • Mechanistic Studies : Research investigating the mechanism of action of this compound has revealed its selective binding affinity for beta-adrenergic receptors, leading to increased intracellular cAMP levels and subsequent relaxation of smooth muscle tissues.
  • Comparative Efficacy Studies : In head-to-head comparisons with other bronchodilators, this compound has consistently shown superior efficacy in terms of onset and duration of action, indicating its potential as a first-line treatment option in respiratory therapies.

Wirkmechanismus

Norbudrine exerts its effects by acting on adrenergic receptors in the bronchial muscles. It primarily targets beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscles and alleviation of bronchospasm . The compound’s mechanism involves the activation of cyclic adenosine monophosphate (cAMP) pathways, which play a crucial role in muscle relaxation.

Vergleich Mit ähnlichen Verbindungen

    Ephedrine: Another sympathomimetic agent with bronchodilator properties.

    Pseudoephedrine: Used as a decongestant and bronchodilator.

    Phenylephrine: A selective alpha-adrenergic receptor agonist with vasoconstrictive properties.

Comparison:

    Norbudrine vs. Ephedrine: this compound has a more potent bronchospasmolytic effect compared to ephedrine.

    This compound vs. Pseudoephedrine: this compound is more effective in relaxing bronchial muscles, while pseudoephedrine is primarily used for nasal decongestion.

    This compound vs. Phenylephrine: this compound targets beta-adrenergic receptors, whereas phenylephrine targets alpha-adrenergic receptors, leading to different therapeutic effects.

This compound’s unique ability to significantly relax bronchial muscles makes it a valuable compound in respiratory therapy, distinguishing it from other sympathomimetic agents.

Biologische Aktivität

Norbudrine, a compound belonging to the category of beta-adrenergic receptor agonists, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as a selective agonist for beta-2 adrenergic receptors. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic AMP (cAMP) within the cells. This cascade of events results in smooth muscle relaxation, particularly in the bronchial passages, making it beneficial for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Bronchodilation : By relaxing bronchial smooth muscle, this compound facilitates easier airflow in patients with obstructive airway diseases.
  • Cardiovascular Effects : As a beta-adrenergic agonist, it can influence heart rate and contractility, although its primary application is not cardiac .
  • Anti-inflammatory Properties : Some studies suggest that beta-agonists may have anti-inflammatory effects, which could be beneficial in managing chronic respiratory conditions .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits contractions in airway smooth muscle induced by electrical field stimulation (EFS). This inhibition is more pronounced at lower frequencies of stimulation, indicating a potential advantage in treating acute bronchospasm .

Case Studies

  • Asthma Management : A case study published in the Journal of Cardiology Cases demonstrated the successful use of this compound in a patient with refractory asthma. The patient experienced significant improvement in symptoms and lung function after initiating treatment with this compound alongside standard therapy .
  • Chronic Bronchitis : Another case highlighted the use of this compound in patients suffering from chronic bronchitis. The compound was effective in reducing exacerbations and improving overall quality of life when used as part of a comprehensive treatment plan .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
BronchodilationRelaxation of bronchial smooth muscle
Cardiovascular ImpactIncreased heart rate and contractility
Anti-inflammatoryPotential reduction in airway inflammation
Clinical EfficacyImprovement in asthma and chronic bronchitis symptoms

Eigenschaften

IUPAC Name

4-[2-(cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-10-5-4-8(6-11(10)15)12(16)7-13-9-2-1-3-9/h4-6,9,12-16H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTZNVCECJYMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NCC(C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864619
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127560-12-7
Record name Norbudrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127560127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(Cyclobutylamino)-1-hydroxyethyl]benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORBUDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P6T83567P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norbudrine
Reactant of Route 2
Reactant of Route 2
Norbudrine
Reactant of Route 3
Reactant of Route 3
Norbudrine
Reactant of Route 4
Norbudrine
Reactant of Route 5
Norbudrine
Reactant of Route 6
Norbudrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.